REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[H-].[Na+].[Cl:10][C:11]1[N:16]=[C:15](Cl)[C:14]([Cl:18])=[CH:13][N:12]=1>CN(C=O)C.C1COCC1>[Cl:10][C:11]1[N:16]=[C:15]([O:7][CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[C:14]([Cl:18])=[CH:13][N:12]=1 |f:1.2|
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Name
|
|
Quantity
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0.36 g
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Type
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reactant
|
Smiles
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O1CCC(CC1)O
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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added water and the product was extracted with a 1:1 EtOAc-Heptane mixture
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Type
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DRY_WITH_MATERIAL
|
Details
|
The extract was then dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (0-30% EtOAc in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)OC1CCOCC1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |